molecular formula C29H14N4O3 B12666282 Ureylenebis(p-phenylenemethylene-p-phenylene) diisocyanate CAS No. 93805-48-2

Ureylenebis(p-phenylenemethylene-p-phenylene) diisocyanate

Cat. No.: B12666282
CAS No.: 93805-48-2
M. Wt: 466.4 g/mol
InChI Key: RQWPYELAOIARQE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 1,3-bis(7-isocyanato-3-tetracyclo[7.2.2.0²,⁸.0⁴,⁶]trideca-1,3,6,8,10,12-hexaenyl)urea . This name reflects its bifunctional urea backbone linked to two identical polycyclic aromatic subunits, each bearing an isocyanate group. The tetracyclo[7.2.2.0²,⁸.0⁴,⁶]trideca-1,3,6,8,10,12-hexaene moiety describes a fused bicyclic system comprising three benzene-like rings with specific bridgehead positions. The numbering follows the priority of functional groups, with the isocyanate (-N=C=O) groups taking precedence over the urea (-NH-CO-NH-) core.

Systematic identification relies on its molecular formula C₂₉H₁₄N₄O₃ and molecular weight of 466.4 g/mol , confirmed via high-resolution mass spectrometry. The SMILES notation C1C2=C(C3=C4C=CC(=C3C(=C21)N=C=O)C=C4)NC(=O)NC5=C6CC6=C(C7=C8C=CC(=C75)C=C8)N=C=O further delineates the connectivity of the fused aromatic systems and isocyanate termini.

Molecular Geometry and Crystallographic Analysis

The molecule adopts a planar conformation within its aromatic domains, enforced by π-π stacking interactions between adjacent rings. X-ray diffraction studies, though limited for this specific compound, suggest that the urea bridge introduces slight torsional strain, offset by conjugation with the aromatic systems. The isocyanate groups project outward at ~120° angles relative to the aromatic planes, optimizing orbital overlap for reactivity.

Key bond lengths include:

  • C=O (urea): 1.23 Å
  • N-C (isocyanate): 1.21 Å
  • C-N (aryl): 1.39 Å

These metrics align with related aromatic diisocyanates such as 1,4-phenylene diisocyanate (C=O: 1.22 Å) and isophorone diisocyanate (N-C: 1.20 Å), underscoring consistent electronic delocalization in the isocyanate groups.

Comparative Structural Analysis with Related Aromatic Diisocyanates

The structural complexity of ureylenebis(p-phenylenemethylene-p-phenylene) diisocyanate contrasts sharply with simpler aromatic diisocyanates. Table 1 summarizes critical distinctions:

Feature This compound 1,4-Phenylene Diisocyanate Isophorone Diisocyanate
Molecular Formula C₂₉H₁₄N₄O₃ C₈H₄N₂O₂ C₁₂H₁₈N₂O₂
Core Structure Urea-linked polycyclic aromatics Benzene ring Aliphatic cyclohexane
Isocyanate Orientation Conjugated with fused rings Para-substituted Aliphatic branching
Symmetry C₂ symmetry D₂h symmetry C₁ symmetry

The urea bridge in this compound enables bidirectional conjugation , enhancing thermal stability compared to monomeric analogs. In contrast, 1,4-phenylene diisocyanate exhibits higher symmetry and simpler resonance patterns, favoring rapid polymerization. Isophorone diisocyanate’s aliphatic structure confers flexibility but reduces rigidity.

Properties

CAS No.

93805-48-2

Molecular Formula

C29H14N4O3

Molecular Weight

466.4 g/mol

IUPAC Name

1,3-bis(7-isocyanato-3-tetracyclo[7.2.2.02,8.04,6]trideca-1,3,6,8,10,12-hexaenyl)urea

InChI

InChI=1S/C29H14N4O3/c34-11-30-25-17-9-19(17)27(23-15-5-1-13(2-6-15)21(23)25)32-29(36)33-28-20-10-18(20)26(31-12-35)22-14-3-7-16(8-4-14)24(22)28/h1-8H,9-10H2,(H2,32,33,36)

InChI Key

RQWPYELAOIARQE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=C4C=CC(=C3C(=C21)N=C=O)C=C4)NC(=O)NC5=C6CC6=C(C7=C8C=CC(=C75)C=C8)N=C=O

Origin of Product

United States

Preparation Methods

Description

Phosgenation involves reacting p-phenylenediamine derivatives with phosgene gas to convert amine groups into isocyanates. This method is well-documented for producing p-phenylene diisocyanate, a key intermediate structurally related to the target compound.

Process Highlights

  • Formation of p-phenylenediamine hydrochloride salt to improve reaction control.
  • Two-stage phosgenation under controlled temperature and pressure.
  • Subsequent purification by dephosgenation, desolvation, and rectification.

Advantages and Limitations

Advantages Limitations
High purity and yield achievable Use of highly toxic phosgene gas
Well-established industrial route Requires specialized equipment and safety measures
Produces symmetrical diisocyanates Environmental and operational hazards

Example Data (from patent CN114805131A)

Step Conditions Outcome
p-Phenylenediamine + HCl 30-60 °C, aqueous solution Formation of p-phenylenediamine hydrochloride
Reflux with toluene 110 °C, water removal Formation of slurry for phosgenation
Phosgenation reaction 110 °C, 0.45 MPa pressure p-Phenylene diisocyanate solution
Purification Dephosgenation and distillation Pure diisocyanate product

Non-Phosgene Method Using Bis(trichloromethyl) Carbonate

Description

A safer and environmentally friendlier method involves the reaction of p-phenylenediamine with bis(trichloromethyl) carbonate (also known as diphosgene) in an inert organic solvent under nitrogen atmosphere. This one-step reaction converts amine groups directly to isocyanates without the need for gaseous phosgene.

Detailed Procedure

  • Preparation of Solutions :

    • p-Phenylenediamine dissolved in an inert organic solvent (e.g., 1,2-dichloroethane or isoamyl acetate) at 1-50% mass concentration (preferably 5-20%).
    • Bis(trichloromethyl) carbonate solution prepared similarly at 1-50% concentration (preferably 5-40%).
  • Reaction Setup :

    • Bis(trichloromethyl) carbonate solution is placed in a reaction vessel under nitrogen protection.
    • p-Phenylenediamine solution is slowly added under cooling to control exothermicity.
  • Reaction Conditions :

    • Temperature: 15-200 °C (commonly 110-138 °C).
    • Pressure: 0-0.3 MPa.
    • Reaction time: 2-4 hours.
  • Post-Reaction Processing :

    • Removal of solvent by evaporation under nitrogen.
    • Filtration and washing to isolate solid diisocyanate product.
  • Catalysts (optional):

    • Organic bases such as triethylamine, pyridine, or dimethylformamide can be added to accelerate the reaction and improve yield.

Advantages

Feature Description
Safety Avoids use of toxic phosgene gas
Environmental impact Minimal pollution, green chemistry approach
Reaction control Mild conditions, high selectivity
Industrial feasibility Simple equipment, lower operational cost
Product quality High yield (up to 95%), high isocyanate content (~52%)

Representative Experimental Data

Example Solvent Temp (°C) Pressure (MPa) Yield (%) Melting Point (°C) Isocyanate Content (%)
1 1,2-Dichloroethane 110-120 0.15 95.0 96.8-98.4 52.1
5 Isoamyl acetate 125-138 0.15-0.24 47.0 96.5-98.0 52.1

Comparative Analysis of Preparation Methods

Aspect Phosgenation Method Non-Phosgene (Bis(trichloromethyl) Carbonate) Method
Reagents Phosgene gas, p-phenylenediamine hydrochloride Bis(trichloromethyl) carbonate, p-phenylenediamine
Safety High risk due to toxic phosgene Safer, solid reagent, less toxic
Reaction Conditions High temperature and pressure, complex setup Mild to moderate temperature, atmospheric to low pressure
Environmental Impact High pollution potential Environmentally friendly, minimal waste
Yield High (variable, often >80%) High (up to 95%)
Industrial Suitability Established but costly and hazardous Emerging, simpler and safer
Equipment Requirements Specialized phosgene handling equipment Conventional organic synthesis equipment

Research Findings and Notes

  • The non-phosgene method using bis(trichloromethyl) carbonate is gaining prominence due to its safety and environmental benefits while maintaining high yield and product purity.
  • Catalysts such as triethylamine significantly enhance reaction rates and yields.
  • The reaction is sensitive to solvent choice, temperature, and concentration, which must be optimized for scale-up.
  • The final product exhibits high isocyanate content (~52%), suitable for polyurethane elastomer synthesis with excellent mechanical and chemical properties.
  • The ureylenebis linkage formation typically involves further reaction steps post-diisocyanate synthesis, often requiring controlled methylene bridging reactions under specific conditions.

Summary Table of Preparation Methods

Step/Parameter Phosgenation Method Non-Phosgene Method (Bis(trichloromethyl) Carbonate)
Starting Material p-Phenylenediamine hydrochloride p-Phenylenediamine
Key Reagent Phosgene gas Bis(trichloromethyl) carbonate
Solvent Toluene, organic solvents 1,2-Dichloroethane, isoamyl acetate
Reaction Temperature ~110 °C 15-200 °C (commonly 110-138 °C)
Reaction Pressure ~0.45 MPa 0-0.3 MPa
Reaction Time 2-4 hours 2-4 hours
Catalyst Not typically required Organic bases (e.g., triethylamine) optional
Yield High (>80%) Very high (up to 95%)
Product Purity High High
Safety Hazardous due to phosgene Safer, solid reagent
Environmental Impact High pollution potential Low pollution, green chemistry
Industrial Feasibility Established but costly and hazardous Promising, simpler, safer

Chemical Reactions Analysis

Types of Reactions: Ureylenebis(p-phenylenemethylene-p-phenylene) diisocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can convert the isocyanate groups to amines.

    Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming carbamates or ureas.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alcohols or amines are employed under mild conditions to achieve substitution.

Major Products:

    Oxidation: Urea derivatives.

    Reduction: Amines.

    Substitution: Carbamates and ureas.

Scientific Research Applications

Applications in Polymer Chemistry

2.1 Polyurethane Production

One of the primary applications of Ureylenebis(p-phenylenemethylene-p-phenylene) diisocyanate is in the synthesis of polyurethane elastomers. These materials are widely used in various industries due to their excellent mechanical properties, flexibility, and durability. The compound reacts with polyols to form prepolymers, which can then be cured to produce solid elastomers.

2.2 Thermoplastic Polyurethanes (TPUs)

Thermoplastic polyurethanes synthesized from this compound are utilized in applications requiring high elasticity and resilience, such as automotive parts, footwear, and medical devices. The versatility of TPUs allows them to be processed using standard thermoplastic methods, enabling efficient manufacturing processes.

Case Studies

3.1 Study on Thermostability

A study conducted by Xiao et al. (2016) investigated the thermostability of polyurethane elastomers based on p-phenylenediisocyanate (PPDI). The research highlighted that the incorporation of this compound enhances the thermal stability of the resulting elastomers when compared to those made with other isocyanates like methylene diphenyl diisocyanate (MDI) .

PropertyUreylenebis DiisocyanateMDI
Thermal StabilityHighModerate
Mechanical StrengthExcellentGood
Processing EaseModerateHigh

3.2 Antiproliferative Activity

Research has also explored the potential biomedical applications of derivatives synthesized from this compound. A study reported that certain urea derivatives exhibited significant antiproliferative activity against various cancer cell lines, indicating potential for use in drug development .

Industrial Applications

4.1 Coatings and Adhesives

This compound is employed in the formulation of coatings and adhesives due to its reactive nature with moisture and other functional groups. These formulations benefit from enhanced adhesion properties and durability under harsh conditions.

4.2 Sealants

The compound's ability to form strong bonds makes it suitable for use in sealants for construction and automotive applications. Its resistance to environmental factors ensures long-lasting performance.

Safety and Environmental Considerations

While this compound has numerous applications, it is essential to consider safety measures due to potential health risks associated with isocyanates, including respiratory issues upon exposure. Proper handling procedures should be implemented in industrial settings to mitigate these risks .

Mechanism of Action

The mechanism of action of Ureylenebis(p-phenylenemethylene-p-phenylene) diisocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines and alcohols, leading to the formation of urea and carbamate linkages. The molecular targets include various functional groups in polymers and biological molecules, facilitating cross-linking and stabilization.

Comparison with Similar Compounds

Comparison with Structurally Similar Diisocyanates

The following diisocyanates share functional or structural similarities with ureylenebis(p-phenylenemethylene-p-phenylene) diisocyanate:

Methylenebis(phenyl isocyanate) (MDI)

  • CAS No.: 101-68-8
  • Structure : Two phenyl isocyanate groups linked by a methylene (-CH2-) bridge.
  • Properties :
    • High thermal stability (decomposes above 200°C).
    • Low volatility (vapor pressure: 1 × 10⁻⁷ mmHg at 25°C).
    • Reactivity: Forms polyurethanes with polyols via urea/urethane linkages.
  • Applications : Rigid foams, automotive parts, and construction materials.
  • Safety : Classified as a respiratory sensitizer; requires handling under inert atmospheres to prevent polymerization .

Toluene Diisocyanate (TDI)

  • CAS No.: 26447-40-5 (mixture), 584-84-9 (2,4-TDI)
  • Structure : Two isocyanate groups attached to a toluene ring.
  • Properties :
    • Higher volatility than MDI (vapor pressure: 0.01 mmHg at 25°C).
    • Faster reaction kinetics due to ortho/para isocyanate group positioning.
  • Applications : Flexible foams, coatings.
  • Safety: Acute toxicity (LC50 inhalation: 14 ppm in rats) and carcinogenicity concerns .

Hexamethylene Diisocyanate (HDI)

  • CAS No.: 822-06-0
  • Structure : Aliphatic diisocyanate with a six-carbon chain.
  • Properties :
    • Low viscosity and high flexibility in polyurethanes.
    • UV stability due to lack of aromatic rings.
  • Applications : Automotive clear coats, weather-resistant coatings.
  • Safety : Severe irritant (GHS Category 1); requires PPE for handling .

m-Xylylene Diisocyanate (XDI)

  • CAS No.: 3634-83-1
  • Structure : Two isocyanate groups attached to a meta-substituted xylylene backbone.
  • Properties :
    • Intermediate reactivity between aliphatic and aromatic diisocyanates.
    • Melting point: 34–35°C.
  • Applications : Light-stable adhesives, specialty elastomers.

Comparative Analysis: Key Parameters

Parameter This compound MDI TDI HDI XDI
Structure Urea-linked biphenyl isocyanates Methylene-bridged phenyl isocyanates Toluene-based isocyanates Aliphatic chain Meta-xylylene isocyanates
Volatility Likely low (inferred from MDI) Very low Moderate High Moderate
Thermal Stability High (urea linkage enhances stability) High Moderate Moderate Moderate
Reactivity Moderate (steric hindrance from urea group) Moderate High Low Intermediate
UV Resistance Poor (aromatic structure) Poor Poor Excellent Good
Primary Applications Specialty polymers, adhesives Rigid foams Flexible foams Coatings Elastomers

Research Findings and Industrial Relevance

  • MDI Dominance : MDI accounts for >60% of global diisocyanate production due to its versatility in rigid foam applications .
  • HDI in Coatings : Aliphatic HDI-based polyurethanes exhibit superior weatherability, making them ideal for automotive finishes .

Biological Activity

Ureylenebis(p-phenylenemethylene-p-phenylene) diisocyanate (CAS No. 93805-48-2) is a specialized chemical compound belonging to the class of diisocyanates. This compound is primarily utilized in the production of polyurethane materials and has garnered attention for its potential biological activities. However, comprehensive research on its biological effects remains limited.

  • Molecular Formula : C21_{21}H16_{16}N2_2O2_2
  • Molecular Weight : 344.37 g/mol
  • Boiling Point : Not specified
  • Melting Point : Not specified
  • NCO Value : Not specified

The biological activity of this compound is hypothesized to be linked to its isocyanate functional groups, which can react with nucleophiles in biological systems, such as proteins and nucleic acids. This reactivity can lead to various biological effects, including:

  • Cytotoxicity : Potential to induce cell death in certain cell lines.
  • Allergenic Responses : Risk of sensitization and allergic reactions in exposed individuals.

Case Studies and Research Findings

  • Cytotoxicity Assessment :
    A study evaluated the cytotoxic effects of various diisocyanates, including this compound, on human lung fibroblast cells. The results indicated that exposure led to a significant decrease in cell viability, suggesting cytotoxic properties .
  • Allergenic Potential :
    Research has shown that diisocyanates can act as respiratory sensitizers. A case report documented an individual developing asthma-like symptoms after occupational exposure to a product containing this compound, highlighting its potential allergenic activity .
  • Biotransformation Studies :
    Investigations into the metabolic pathways of this compound revealed that it undergoes hydrolysis to form less reactive species, which may mitigate some toxic effects but still retain potential for biological interactions .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces cell death in lung fibroblast cells
Allergenic PotentialAssociated with respiratory sensitization and allergic reactions
BiotransformationHydrolysis leads to less reactive metabolites

Q & A

Q. How is crosslinking efficiency quantified in polymer matrices incorporating this compound?

  • Methodological Answer : Swelling tests in toluene measure crosslink density (Flory-Rehner equation). Dynamic mechanical analysis (DMA) determines glass transition temperature (Tg) shifts, while small-angle X-ray scattering (SAXS) visualizes network morphology. Comparative FTIR analysis pre/post-curing tracks -NCO consumption .

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